What are the chemical properties of Glycine, N-(2,6-dimethylphenyl)-?
What are the chemical properties of Glycine, N-(2,6-dimethylphenyl)-?
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Glycine, N-(2,6-dimethylphenyl)-, also known as 2-(2,6-dimethylanilino)acetic acid, is a substituted N-aryl glycine derivative. This class of compounds has garnered significant interest in medicinal chemistry and drug development due to its structural relationship to well-known pharmacologically active molecules and its utility as a versatile building block in organic synthesis. The presence of the 2,6-dimethylphenyl moiety sterically hinders the nitrogen atom, influencing the molecule's conformation, reactivity, and biological activity. This technical guide provides a comprehensive overview of the chemical properties of Glycine, N-(2,6-dimethylphenyl)-, offering valuable insights for researchers and professionals in the pharmaceutical and chemical sciences.
Chemical Identity and Physical Properties
Glycine, N-(2,6-dimethylphenyl)- is a white solid at room temperature.[1] Its core structure consists of a glycine backbone with a 2,6-dimethylphenyl group attached to the nitrogen atom. This substitution pattern is notably found in the local anesthetic lidocaine, suggesting potential applications of this glycine derivative in the development of new therapeutic agents.
Below is a summary of its key identifiers and physicochemical properties:
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,6-dimethylanilino)acetic acid | [2] |
| CAS Number | 103095-36-9 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Melting Point | 152-154 °C | [1] |
| Boiling Point | Not available | |
| Solubility | While specific quantitative data is not readily available, N-aryl glycines generally exhibit limited solubility in water and higher solubility in organic solvents such as DMSO and ethanol. The solubility of glycine itself is known to be affected by the presence of organic co-solvents.[3][4] | |
| pKa | An experimental pKa value for Glycine, N-(2,6-dimethylphenyl)- is not readily available in the literature. For comparison, the pKa of the carboxylic acid group in glycine is approximately 2.34, and the pKa of the amino group is around 9.60.[5] The electronic and steric effects of the N-(2,6-dimethylphenyl) substituent will influence these values. |
Structure:
Caption: Chemical structure of Glycine, N-(2,6-dimethylphenyl)-.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of Glycine, N-(2,6-dimethylphenyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): [1]
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δ 7.11 (s, 3H, Ar): This singlet corresponds to the three protons on the aromatic ring. The symmetry of the 2,6-dimethylphenyl group results in a single chemical shift for these protons.
-
δ 4.08 (s, 2H, CH₂): This singlet represents the two protons of the methylene group in the glycine backbone.
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δ 2.38 (s, 6H, 2CH₃): This singlet is assigned to the six protons of the two methyl groups on the aromatic ring.
¹³C NMR (100 MHz, DMSO-d₆): [1]
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δ 169.54 (C=O): Carbonyl carbon of the carboxylic acid.
-
δ 136.79, 131.01, 129.61, 126.95 (Ar-C): Aromatic carbons.
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δ 49.81 (CH₂): Methylene carbon of the glycine backbone.
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δ 17.88 (CH₃): Carbons of the two methyl groups.
Other Spectroscopic Data
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) data has been reported with an [M+H]⁺ ion calculated at 180.1024 and found at 180.1033, confirming the molecular weight.[1] The fragmentation pattern in mass spectrometry would likely involve cleavage of the glycine side chain.
Reactivity and Synthesis
N-aryl glycines are versatile intermediates in organic synthesis. The reactivity of Glycine, N-(2,6-dimethylphenyl)- is influenced by the electron-donating nature of the 2,6-dimethylphenyl group and the presence of both an acidic carboxylic acid and a secondary amine functionality.
Synthesis Protocol
A mild and efficient one-pot procedure for the synthesis of N-aryl glycines, including Glycine, N-(2,6-dimethylphenyl)-, has been reported.[1] This method involves the rearrangement of a 2-chloro-N-aryl acetamide intermediate.
Step-by-Step Methodology: [1]
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Preparation of 2-chloro-N-(2,6-dimethylphenyl)acetamide: React 2,6-dimethylaniline with chloroacetyl chloride.
-
Rearrangement to N-(2,6-dimethylphenyl)glycine:
-
To a solution of 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).
-
Stir the resulting mixture in an oil bath at reflux temperature for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add KOH (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture and reflux for another hour.
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After cooling, the product can be isolated and purified. This method has been reported to yield the desired product in 85% yield.[1]
-
Caption: Synthetic workflow for Glycine, N-(2,6-dimethylphenyl)-.
Applications in Drug Development
The structural similarity of Glycine, N-(2,6-dimethylphenyl)- to the local anesthetic lidocaine makes it an interesting scaffold for medicinal chemistry research. The N-aryl glycine moiety is a key component in various biologically active molecules.
-
Lidocaine Analogs: Glycine, N-(2,6-dimethylphenyl)- can be considered a direct precursor or a metabolite of lidocaine and its analogs. Understanding its properties is crucial for studying the pharmacokinetics and metabolism of these drugs.[6]
-
Anti-inflammatory and Analgesic Agents: N-substituted glycine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[7]
-
Anticancer and Antibacterial Agents: The sulfonylglycine derivatives, a related class of compounds, have shown promise as anticancer and antibacterial agents, suggesting that modifications of the Glycine, N-(2,6-dimethylphenyl)- scaffold could lead to new therapeutic leads.[8]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9][10][11]
References
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available at: [Link]
-
Glycine, N-(2,6-dimethylphenyl)-. PubChem. Available at: [Link]
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Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. Available at: [Link]
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Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Available at: [Link]
-
The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]
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Determination of pKa of the methylene moiety of the Ni(II) complexed glycine Schiff base with N-(2-benzoyl-4-chlorophenyl)-2-dibutylamino-acetamide by spectroscopic methods in non-aqueous conditions. Taylor & Francis Online. Available at: [Link]
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Glycine. PubChem. Available at: [Link]
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Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]
- N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. European Patent Office.
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Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]
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Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. Available at: [Link]
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Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Available at: [Link]
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Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. ResearchGate. Available at: [Link]
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Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa values of glycylglycine to be higher or lower than these values?. Pearson. Available at: [Link]
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The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available at: [Link]
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N,N-Dimethylglycine. PubChem. Available at: [Link]
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The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Available at: [Link]
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Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts (QASs) Against Micro-Organisms. PubMed. Available at: [Link]
-
Glycine, N-(2,6-dimethylphenyl)-, ethyl ester. SpectraBase. Available at: [Link]
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Vibrational spectrum of glycine molecule. PubMed. Available at: [Link]
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How can I prove the solubility of glycine in depronated form into DMF?. ResearchGate. Available at: [Link]
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Please help me with acetic acid's pKa as a beginner. Reddit. Available at: [Link]
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